1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
Brand Name:
Vulcanchem
CAS No.:
110719-56-7
VCID:
VC20778689
InChI:
InChI=1S/C16H18FN3O2/c1-2-19-9-11(10-21)16(22)12-7-13(17)15(8-14(12)19)20-5-3-18-4-6-20/h7-10,18H,2-6H2,1H3
SMILES:
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O
Molecular Formula:
C16H18FN3O2
Molecular Weight:
303.33 g/mol
1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
CAS No.: 110719-56-7
Cat. No.: VC20778689
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110719-56-7 |
|---|---|
| Molecular Formula | C16H18FN3O2 |
| Molecular Weight | 303.33 g/mol |
| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C16H18FN3O2/c1-2-19-9-11(10-21)16(22)12-7-13(17)15(8-14(12)19)20-5-3-18-4-6-20/h7-10,18H,2-6H2,1H3 |
| Standard InChI Key | WZGKLDAQBCEGIR-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O |
| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator